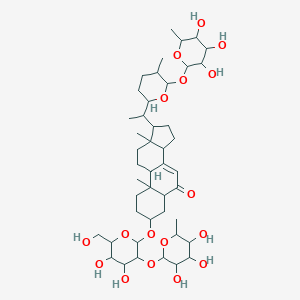
4-Amino-5-fluoro-3-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5-fluoro-3-phenylpentanoic acid (FAMP) is a synthetic compound that belongs to the class of amino acid derivatives. It is synthesized by the reaction of 4-amino-5-fluoro-3-phenylpentanoyl chloride with ammonia. FAMP is a potent inhibitor of the excitatory neurotransmitter glutamate, which makes it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
4-Amino-5-fluoro-3-phenylpentanoic acid acts as a competitive inhibitor of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. The inhibition of the NMDA receptor by 4-Amino-5-fluoro-3-phenylpentanoic acid leads to a decrease in the excitatory neurotransmission, which is beneficial in the treatment of various neurological disorders.
Biochemical and physiological effects:
4-Amino-5-fluoro-3-phenylpentanoic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. 4-Amino-5-fluoro-3-phenylpentanoic acid has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the levels of antioxidants in the brain. Additionally, 4-Amino-5-fluoro-3-phenylpentanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-5-fluoro-3-phenylpentanoic acid has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of the NMDA receptor, which makes it a useful tool for studying the role of glutamate in various neurological disorders. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it is a synthetic compound, which may limit its applicability in certain experiments. Additionally, 4-Amino-5-fluoro-3-phenylpentanoic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 4-Amino-5-fluoro-3-phenylpentanoic acid. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to study the effects of 4-Amino-5-fluoro-3-phenylpentanoic acid on other neurotransmitter systems, such as the GABAergic system. Additionally, further studies are needed to investigate the long-term effects of 4-Amino-5-fluoro-3-phenylpentanoic acid on the brain and to determine its safety profile in humans.
Méthodes De Synthèse
4-Amino-5-fluoro-3-phenylpentanoic acid is synthesized by the reaction of 4-amino-5-fluoro-3-phenylpentanoyl chloride with ammonia. The reaction takes place in anhydrous ether, and the product is purified by recrystallization. The yield of the reaction is around 70-80%.
Applications De Recherche Scientifique
4-Amino-5-fluoro-3-phenylpentanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. It has been shown to be a potent inhibitor of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. Glutamate plays a crucial role in the pathogenesis of various neurological disorders, and its inhibition has been shown to be beneficial in the treatment of these disorders.
Propriétés
Numéro CAS |
124687-35-0 |
|---|---|
Nom du produit |
4-Amino-5-fluoro-3-phenylpentanoic acid |
Formule moléculaire |
C11H15ClFNO2 |
Poids moléculaire |
247.69 g/mol |
Nom IUPAC |
(3R,4R)-4-amino-5-fluoro-3-phenylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c12-7-10(13)9(6-11(14)15)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,13H2,(H,14,15);1H/t9-,10+;/m1./s1 |
Clé InChI |
DTLBWSIPKVJGNJ-UXQCFNEQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H](CC(=O)O)[C@H](CF)N.Cl |
SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(CF)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)O)C(CF)N.Cl |
Synonymes |
4-amino-5-fluoro-3-phenylpentanoic acid 4-amino-5-fluoro-3-phenylpentanoic acid, (3R,4R),(3S,4S)-isomer 4-amino-5-fluoro-3-phenylpentanoic acid, free base, (3R,4R),(3S,4S)-isomer 4-amino-5-fluoro-3-phenylpentanoic acid, free base, (3R,4S),(3S,4R)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)


![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)